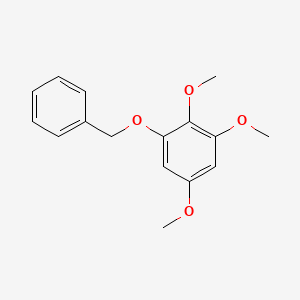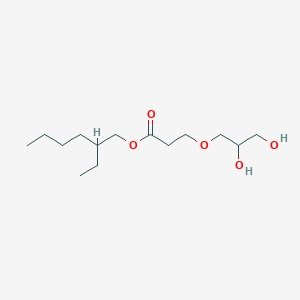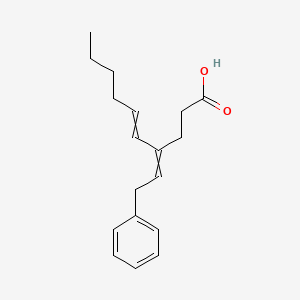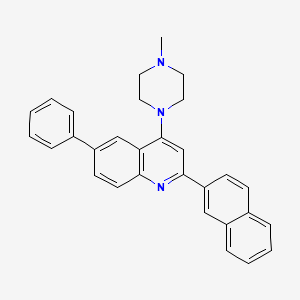![molecular formula C15H12N4O2S B14181464 (2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone] CAS No. 846546-56-3](/img/structure/B14181464.png)
(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a central imidazolidine-2-thione ring substituted with two 4-pyridinylcarbonyl groups. The presence of both nitrogen and sulfur atoms in its structure contributes to its distinctive chemical behavior and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with 4-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkages . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The nitrogen atoms in the pyridinyl groups can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Coordination: Metal salts like copper(I) iodide (CuI) are used to form coordination complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-ligand complexes with unique structural and luminescent properties.
科学的研究の応用
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione has diverse applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is primarily attributed to its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic and luminescent properties due to ligand-to-ligand charge transfer and metal-ligand interactions . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to disruption of cellular processes .
類似化合物との比較
Similar Compounds
Imidazolidine-2-thione: Shares the core structure but lacks the pyridinylcarbonyl groups.
Imidazole-2-thione: Similar sulfur-containing heterocycle with different substitution patterns.
Thiazolidine derivatives: Contain a sulfur atom in a five-membered ring but differ in the position of the nitrogen atom.
Uniqueness
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is unique due to the presence of both pyridinylcarbonyl groups, which enhance its ability to form coordination complexes and exhibit distinct electronic properties. This makes it particularly valuable in the development of advanced materials and catalysts .
特性
CAS番号 |
846546-56-3 |
|---|---|
分子式 |
C15H12N4O2S |
分子量 |
312.3 g/mol |
IUPAC名 |
[3-(pyridine-4-carbonyl)-2-sulfanylideneimidazolidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H12N4O2S/c20-13(11-1-5-16-6-2-11)18-9-10-19(15(18)22)14(21)12-3-7-17-8-4-12/h1-8H,9-10H2 |
InChIキー |
KNTWWOSEZNILLF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)




![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)

![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)

